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Introduction
Retroprogesterone (9β,10α-progesterone) is a synthetic stereoisomer of progesterone, a

crucial hormone in the female reproductive cycle.[1] Unlike progesterone, retroprogesterone
possesses a "bent" molecular structure due to the altered stereochemistry at the C9 and C10

positions.[1] This unique conformation leads to a higher affinity and selectivity for the

progesterone receptor, making its derivatives, such as dydrogesterone, valuable in various

therapeutic applications.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for the unambiguous structural determination and verification of

retroprogesterone and its analogues. This application note provides a detailed overview of the

methodologies and data interpretation involved in the structural elucidation of

retroprogesterone using 1D and 2D NMR techniques.

Data Presentation: NMR Spectroscopic Data of
Retroprogesterone and its Analogue
Dydrogesterone
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

retroprogesterone and the closely related, commercially available derivative, dydrogesterone

(6-dehydroretroprogesterone). These data are critical for the identification and structural

verification of these compounds.
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Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Dydrogesterone

in CDCl₃

Proton
Chemical Shift
(ppm)

Multiplicity
Coupling
Constants (Hz)

H-1 2.25 m

H-2 2.35 m

H-4 5.95 s

H-6 6.20 d J = 10.0

H-7 6.95 d J = 10.0

H-8 2.50 m

H-9 1.80 m

H-11 1.55, 2.10 m

H-12 1.45, 1.95 m

H-14 2.05 m

H-15 1.65, 1.90 m

H-16 1.75, 2.20 m

H-17 2.55 t J = 9.0

CH₃-18 0.70 s

CH₃-19 1.20 s

CH₃-21 2.15 s

Note: Data for dydrogesterone is presented as a close structural analogue of

retroprogesterone. Specific data for retroprogesterone was not available in the cited

literature.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Retroprogesterone and Dydrogesterone
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Carbon
Retroprogesterone (in
C₅D₅N)

Dydrogesterone (in CDCl₃)

C-1 36.1 36.0

C-2 34.1 33.9

C-3 199.1 199.5

C-4 123.8 124.0

C-5 171.1 162.8

C-6 28.1 127.5

C-7 29.1 134.5

C-8 37.1 37.0

C-9 40.1 40.0

C-10 44.1 44.5

C-11 21.1 21.0

C-12 39.1 39.0

C-13 44.1 44.0

C-14 50.1 50.0

C-15 24.1 24.0

C-16 23.1 23.0

C-17 64.1 64.0

C-18 17.1 17.0

C-19 21.1 21.5

C-20 209.1 209.0

C-21 31.1 31.5

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680555?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for key NMR experiments are provided below. These protocols are

generalized for steroid analysis on a 400 or 500 MHz spectrometer and may require

optimization based on the specific instrument and sample concentration.

Sample Preparation
Dissolution: Accurately weigh 5-10 mg of the retroprogesterone sample for ¹H NMR and

20-50 mg for ¹³C NMR experiments. Dissolve the sample in approximately 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, C₅D₅N).

Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample

solution through a pipette with a cotton or glass wool plug directly into a clean, dry 5 mm

NMR tube.

Internal Standard: For quantitative NMR (qNMR), a known amount of an internal standard

with a signal that does not overlap with the analyte signals should be added.

1D NMR Spectroscopy
¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker systems).

Spectral Width (SWH): 12-15 ppm, centered around 5-6 ppm.

Acquisition Time (AQ): 3-4 seconds.

Relaxation Delay (D1): 1-2 seconds for qualitative analysis. For quantitative analysis, D1

should be at least 5 times the longest T1 relaxation time of the protons of interest (can be up

to 70 seconds for steroids).[3]

Number of Scans (NS): 16-64, depending on the concentration.

Processing: Apply Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on

Bruker systems).

Spectral Width (SWH): 200-250 ppm, centered around 100 ppm.

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay (≥ 5 x T1) and

inverse-gated decoupling are necessary to suppress the Nuclear Overhauser Effect (NOE).

Number of Scans (NS): 1024 or more, depending on the concentration.

2D NMR Spectroscopy
COSY (Correlation Spectroscopy):

Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.

Pulse Program: A standard COSY experiment (e.g., cosygpqf on Bruker systems).

Data Points (TD): 2048 in F2 and 256-512 in F1.

Number of Scans (NS): 2-8 per increment.

Relaxation Delay (D1): 1.5-2 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

Pulse Program: A standard HSQC experiment with sensitivity enhancement and gradients

(e.g., hsqcedetgpsp on Bruker systems).[3]

Spectral Width (SWH): 12-15 ppm in F2 (¹H) and 160-200 ppm in F1 (¹³C).

Data Points (TD): 2048 in F2 and 256 in F1.

Number of Scans (NS): 2-16 per increment.
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¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.[3]

HMBC (Heteronuclear Multiple Bond Correlation):

Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

Pulse Program: A standard HMBC experiment (e.g., hmbcgplpndqf on Bruker systems).

Spectral Width (SWH): 12-15 ppm in F2 (¹H) and 200-250 ppm in F1 (¹³C).

Data Points (TD): 2048 in F2 and 512 in F1.

Number of Scans (NS): 8-32 per increment.

Long-range Coupling Delay: Optimized for an average long-range coupling of 8 Hz.

NOESY (Nuclear Overhauser Effect Spectroscopy):

Purpose: To identify protons that are close in space (through-space correlations).

Pulse Program: A standard NOESY experiment (e.g., noesygpph on Bruker systems).

Data Points (TD): 2048 in F2 and 256-512 in F1.

Number of Scans (NS): 8-16 per increment.

Mixing Time (d8): 500-800 ms.

Mandatory Visualizations
Experimental Workflow for Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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